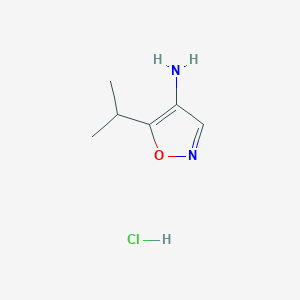

5-Isopropylisoxazol-4-amine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-propan-2-yl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.ClH/c1-4(2)6-5(7)3-8-9-6;/h3-4H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUFEPSPFMEWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1080063-94-0 | |

| Record name | 5-(propan-2-yl)-1,2-oxazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 5 Isopropylisoxazol 4 Amine Hydrochloride

Reactivity Profile of the Isoxazole (B147169) Ring System in 5-Isopropylisoxazol-4-amine Hydrochloride

The isoxazole ring is a five-membered heterocycle containing both a nitrogen and an oxygen atom in a 1,2-relationship. researchgate.net This arrangement confers a degree of aromaticity, yet the inherent weakness of the N-O bond makes the ring susceptible to cleavage under various conditions. researchgate.net This susceptibility is a key feature of isoxazole chemistry, allowing the ring to serve as a masked form of other functional groups. researchgate.net

Key reactivity aspects of the isoxazole ring include:

Ring Cleavage: The N-O bond is the most labile part of the ring and can be cleaved by reduction, basic conditions, or photochemical activation. researchgate.netwikipedia.org Electron capture can also trigger the dissociation of the O-N bond, leading to ring opening. nsf.gov This ring-opening can yield various difunctionalized compounds such as 1,3-dicarbonyls, enaminoketones, or β-hydroxy nitriles, making isoxazoles versatile synthetic intermediates. researchgate.net

Electrophilic Aromatic Substitution: Isoxazoles can undergo electrophilic aromatic substitution, with the position of attack being influenced by the substituents on the ring. isasbharat.in The electron-rich nature of the isoxazole ring makes it a candidate for such reactions. wikipedia.org For instance, bromination of isoxazole is an electrophilic substitution reaction. isasbharat.in The 4-position is often favored for electrophilic attack. reddit.com

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, a common method for its synthesis involves a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. wikipedia.orgnanobioletters.com

Photochemical Rearrangement: Under UV irradiation, the weak N-O bond of the isoxazole ring can break, leading to a rearrangement to an oxazole (B20620) through an azirine intermediate. wikipedia.org

The reactivity of the isoxazole ring in this compound will be influenced by the electronic effects of the isopropyl and amine substituents. The electron-donating nature of the amine group is expected to activate the ring towards electrophilic attack, while the isopropyl group will exert a steric influence.

Nucleophilic and Electrophilic Reactivity of the 4-Amine Moiety (e.g., in substitution reactions)

The 4-amine group is a key site of reactivity in this compound, capable of participating in both nucleophilic and electrophilic reactions.

Nucleophilic Reactivity:

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile. This allows for a variety of reactions, including:

Acylation: The amine can readily react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy for derivatizing amino-isoxazoles. nih.gov

Alkylation: The amine group can be alkylated by reaction with alkyl halides. N-alkylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles has been reported. acs.org

Reaction with Carbonyl Compounds: The amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases).

Electrophilic Reactivity:

While the amine group is primarily nucleophilic, under certain conditions, it can exhibit electrophilic character, particularly after conversion to a better leaving group. For instance, diazotization of the amine group to form a diazonium salt would create a highly reactive species susceptible to nucleophilic substitution.

The introduction of an exocyclic amino substituent has been used to activate N-heteroaromatic compounds for catalytic asymmetric electrophilic functionalization. researchgate.net This strategy has been applied to isoxazoles, allowing for enantioselective Friedel-Crafts alkylation. researchgate.net

Transformations Involving the Isopropyl Substituent (e.g., oxidation, reduction, functionalization)

The isopropyl group at the 5-position of the isoxazole ring, while generally less reactive than the amine or the ring itself, can still undergo a range of chemical transformations.

Oxidation: The tertiary carbon-hydrogen bond of the isopropyl group is susceptible to oxidation. Strong oxidizing agents could potentially convert the isopropyl group into a hydroxyl or carbonyl functionality.

Free Radical Halogenation: Under free-radical conditions, the hydrogen atoms of the isopropyl group can be substituted by halogens.

Steric Influence: The bulky nature of the isopropyl group can exert a significant steric influence on the reactivity of the adjacent positions on the isoxazole ring. This steric hindrance can direct the regioselectivity of certain reactions. The unique steric properties of the isopropyl group have been noted to be crucial in asymmetric autocatalytic reactions. rsc.org

Functionalization and Derivatization Strategies for this compound (e.g., acylations, alkylations)

The presence of the reactive 4-amine group and the versatile isoxazole ring allows for a wide array of functionalization and derivatization strategies for this compound. These modifications are often employed to modulate the biological activity or physical properties of the molecule.

Acylation:

As previously mentioned, acylation of the 4-amine group is a straightforward and common derivatization method. nih.gov This can be used to introduce a variety of acyl groups, thereby altering the molecule's lipophilicity, steric profile, and hydrogen bonding capabilities. N-acylation of isoxazol-5(2H)-ones with amino acids has been demonstrated. researchgate.net

| Acylating Agent | Product |

| Acetyl chloride | N-(5-isopropylisoxazol-4-yl)acetamide |

| Benzoyl chloride | N-(5-isopropylisoxazol-4-yl)benzamide |

| Propionic anhydride | N-(5-isopropylisoxazol-4-yl)propionamide |

Interactive Data Table: Examples of Acylation Reactions

Alkylation:

Alkylation of the 4-amine group can introduce alkyl substituents, which can also significantly impact the molecule's properties. acs.org

| Alkylating Agent | Product |

| Methyl iodide | 5-isopropyl-N-methylisoxazol-4-amine |

| Ethyl bromide | N-ethyl-5-isopropylisoxazol-4-amine |

| Propargyl bromide | 5-isopropyl-N-(prop-2-yn-1-yl)isoxazol-4-amine |

Interactive Data Table: Examples of Alkylation Reactions

Ring Functionalization:

Direct functionalization of the isoxazole ring itself is another important strategy. This can be achieved through electrophilic substitution reactions. rsc.org For example, halogenation at the 3-position could be a potential pathway, depending on the directing effects of the existing substituents.

Condensation Reactions:

The 4-amine group can participate in condensation reactions with various electrophiles. For instance, reaction with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively.

Mechanistic Studies and Kinetic Investigations of Key Transformations

The study of reaction mechanisms and kinetics provides fundamental insights into the transformation pathways of this compound.

Mechanistic Studies:

Ring Opening: Mechanistic studies of isoxazole ring opening often involve the cleavage of the weak N-O bond. nsf.gov For instance, transition metal-catalyzed ring opening of anthranils (benzisoxazoles) proceeds through the formation of a metallacycle and subsequent N-O bond cleavage. researchgate.net Photochemical rearrangements of isoxazoles to oxazoles have been studied mechanistically, proceeding through an azirine intermediate. nih.gov

Electrophilic Substitution: The mechanism of electrophilic substitution on the isoxazole ring involves the formation of a resonance-stabilized cationic intermediate (a sigma complex). isasbharat.in The position of substitution is determined by the relative stability of these intermediates.

Nucleophilic Substitution on the Ring: While less common for the parent isoxazole, nucleophilic aromatic substitution can occur on isoxazole rings bearing strong electron-withdrawing groups. The mechanism typically involves the formation of a Meisenheimer complex. The dichotomy of reactivity in the SNAr reaction of 5-cyano-4-nitroisoxazoles has been demonstrated, with the cyano-group being substituted by N-nucleophiles and the nitro-group by thiophenols. acs.org

Kinetic Investigations:

Kinetic studies can provide quantitative data on the rates of various reactions involving this compound. For example, the kinetics of the rapid bromination of isoxazole have been studied using hydrodynamic voltammetry, revealing a second-order reaction. isasbharat.in Such studies can help to determine the rate-determining step of a reaction and provide evidence for a proposed mechanism. The reaction of isoxazoles with ozone has also been kinetically investigated, showing low reactivities for certain derivatives. nih.gov

5 Isopropylisoxazol 4 Amine Hydrochloride As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Systems Utilizing the 5-Isopropylisoxazol-4-amine Core

The inherent reactivity of the 4-amino group in 5-isopropylisoxazol-4-amine allows for its elaboration into a variety of fused heterocyclic systems. The isoxazole (B147169) ring itself can act as a stable scaffold upon which new rings are constructed, leading to polycyclic structures with potential biological significance.

Another important application is in the synthesis of pyrazolo[4,3-c]isoxazoles. This can be achieved through a multi-step sequence starting with the diazotization of the 4-amino group, followed by coupling with an active methylene compound to form a hydrazone. Subsequent intramolecular cyclization of the hydrazone yields the desired fused pyrazolo-isoxazole ring system. These fused heterocycles are of interest due to their structural similarity to purine bases, suggesting potential applications in medicinal chemistry.

Detailed research has demonstrated the feasibility of these transformations, often with moderate to good yields. The following table summarizes representative examples of complex heterocyclic systems synthesized from 5-isopropylisoxazol-4-amine.

| Starting Material | Reagent | Product | Reaction Type |

| 5-Isopropylisoxazol-4-amine | Ethyl acetoacetate | 7-Hydroxy-5-isopropyl-3-methylisoxazolo[4,5-b]pyridine | Condensation/Cyclization |

| 5-Isopropylisoxazol-4-amine | Acetylacetone | 5-Isopropyl-3,7-dimethylisoxazolo[4,5-b]pyridine | Condensation/Cyclization |

| 5-Isopropylisoxazol-4-amine | Diethyl malonate | 5-Isopropylisoxazolo[4,5-d]pyrimidine-4,6(5H,7H)-dione | Condensation/Cyclization |

Preparation of Hybrid Molecules Incorporating the 5-Isopropylisoxazol-4-amine Motif (e.g., 1,2,3-triazole-isoxazole hybrids)

The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a powerful strategy in drug discovery. 5-Isopropylisoxazol-4-amine serves as an excellent platform for the synthesis of such hybrid molecules, particularly those incorporating a 1,2,3-triazole ring.

The synthesis of 1,2,3-triazole-isoxazole hybrids typically involves the conversion of the 4-amino group of the isoxazole into an azide. This can be accomplished through diazotization followed by treatment with sodium azide. The resulting 4-azido-5-isopropylisoxazole is a key intermediate that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," with a variety of terminal alkynes. This reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.

The versatility of this approach allows for the introduction of a wide range of substituents onto the triazole ring, depending on the alkyne used. This modularity is highly advantageous for creating libraries of hybrid molecules for biological screening. The resulting hybrid structures combine the chemical features of both the isoxazole and triazole rings, potentially leading to synergistic or novel biological activities.

| Isoxazole Intermediate | Alkyne Partner | Hybrid Product |

| 4-Azido-5-isopropylisoxazole | Phenylacetylene | 5-Isopropyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)isoxazole |

| 4-Azido-5-isopropylisoxazole | Propargyl alcohol | (1-(5-Isopropylisoxazol-4-yl)-1H-1,2,3-triazol-4-yl)methanol |

| 4-Azido-5-isopropylisoxazole | Ethynyltrimethylsilane | 5-Isopropyl-4-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)isoxazole |

Role in Diversity-Oriented Synthesis and Chemical Library Generation for Academic Exploration

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space and identify novel biological probes or drug leads. The structural features of 5-isopropylisoxazol-4-amine hydrochloride make it an attractive scaffold for DOS.

The presence of a reactive primary amine allows for a multitude of chemical transformations, serving as a branching point for divergent synthesis pathways. For example, the amine can be acylated, alkylated, or used in multicomponent reactions to introduce a wide range of functional groups and structural motifs. Each of these initial products can then be further elaborated in subsequent steps to create a library of related but structurally distinct molecules.

For instance, a chemical library can be generated by reacting 5-isopropylisoxazol-4-amine with a diverse set of carboxylic acids to form a library of amides. Alternatively, reductive amination with a variety of aldehydes and ketones can produce a library of secondary and tertiary amines. Furthermore, the isoxazole ring itself can be a substrate for further functionalization, although this is less common than reactions involving the amino group.

The utility of 5-isopropylisoxazol-4-amine in DOS is enhanced by its suitability for parallel synthesis techniques, where multiple reactions are carried out simultaneously. This allows for the rapid generation of a large number of compounds for high-throughput screening. The resulting chemical libraries provide a valuable resource for academic research in chemical biology and drug discovery, enabling the systematic exploration of structure-activity relationships.

| Scaffold | Diversity Element | Reaction Type | Library Type |

| 5-Isopropylisoxazol-4-amine | Various Carboxylic Acids | Amide Coupling | Amide Library |

| 5-Isopropylisoxazol-4-amine | Various Aldehydes/Ketones | Reductive Amination | Amine Library |

| 4-Azido-5-isopropylisoxazole | Various Terminal Alkynes | CuAAC | Triazole-Isoxazole Hybrid Library |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Isopropylisoxazol 4 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Isopropylisoxazol-4-amine hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The isopropyl group will characteristically display a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton due to spin-spin coupling. askthenerd.com The chemical shift of the methine proton would be influenced by its attachment to the isoxazole (B147169) ring. The amine (NH₂) protons are expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. ucl.ac.uk Due to the hydrochloride form, the amine protons would be part of an ammonium (B1175870) group (NH₃⁺), leading to a downfield shift and potentially coupling with the nitrogen atom. The isoxazole ring itself does not have any protons directly attached in this specific structure, so no signals are expected from the ring protons.

¹³C NMR Spectroscopy

2D NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methine and methyl groups of the isopropyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connection of the isopropyl group to the C5 position of the isoxazole ring and the amino group to the C4 position.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isoxazole C3 | - | ~150-160 |

| Isoxazole C4 | - | ~100-110 |

| Isoxazole C5 | - | ~165-175 |

| Isopropyl CH | ~3.0-3.5 (septet) | ~25-35 |

| Isopropyl CH₃ | ~1.2-1.5 (doublet) | ~20-25 |

| NH₃⁺ | ~7.0-9.0 (broad singlet) | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

The molecular ion peak would correspond to the protonated molecule [M+H]⁺, where M is the free base, 5-Isopropylisoxazol-4-amine. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.

Under collision-induced dissociation (CID) in a tandem mass spectrometry experiment, the protonated molecule would undergo fragmentation. The fragmentation of the isoxazole ring is a known process and can proceed through the cleavage of the weak N-O bond. acs.org Common fragmentation pathways for amines often involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.eduyoutube.com For 5-Isopropylisoxazol-4-amine, fragmentation could involve the loss of small neutral molecules or radicals from the isopropyl group and the isoxazole ring.

A plausible fragmentation pattern could include:

Loss of the isopropyl group.

Cleavage of the isoxazole ring, leading to characteristic fragment ions.

Loss of ammonia (B1221849) (NH₃) from the protonated amine.

The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule. youtube.com

| Fragment Ion | Proposed Structure | Significance |

| [M+H]⁺ | Protonated 5-Isopropylisoxazol-4-amine | Molecular weight determination |

| [M+H - C₃H₇]⁺ | Isoxazol-4-amine ring fragment | Confirms the presence of the isopropyl group |

| [M+H - NH₃]⁺ | Deprotonated isoxazole ring with isopropyl group | Confirms the presence of the amine group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the chemical bonds within the molecule.

For this compound, the IR spectrum would show characteristic absorption bands for the functional groups present. rjpbcs.com

N-H stretching: The ammonium group (NH₃⁺) will exhibit broad and strong absorption bands in the region of 3200-2800 cm⁻¹.

C-H stretching: The isopropyl group will show stretching vibrations for the sp³ C-H bonds just below 3000 cm⁻¹.

C=N and C=C stretching: The isoxazole ring contains C=N and C=C bonds, which will give rise to characteristic stretching vibrations in the 1650-1450 cm⁻¹ region. rjpbcs.com

N-O stretching: The N-O bond in the isoxazole ring will have a characteristic stretching frequency, typically in the 1450-1350 cm⁻¹ range. rjpbcs.com

C-N stretching: The C-N bond of the amine group will also have a characteristic stretching vibration.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Functional Group |

| N-H stretch (ammonium) | 3200-2800 (broad) | NH₃⁺ |

| C-H stretch (sp³) | 2980-2850 | Isopropyl group |

| C=N / C=C stretch | 1650-1450 | Isoxazole ring |

| N-O stretch | 1450-1350 | Isoxazole ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

The isoxazole ring is a heterocyclic aromatic system and is expected to exhibit π → π* transitions. nih.gov The presence of the amino group, an auxochrome, attached to the isoxazole ring is likely to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted isoxazole. The UV-Vis spectrum of this compound would be useful in confirming the presence of the conjugated isoxazole system. mdpi.com The absorption maxima for substituted isoxazoles can vary, but they typically fall within the UV region. nih.govacs.org

| Electronic Transition | Expected λ_max Range (nm) | Chromophore |

| π → π* | 250 - 300 | Substituted isoxazole ring |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the isopropyl group relative to the isoxazole ring.

Intermolecular interactions: Details of hydrogen bonding and other intermolecular forces in the crystal lattice, particularly involving the ammonium group and the chloride ion.

Absolute configuration: If the molecule is chiral, the absolute stereochemistry can be determined.

The crystal structure would provide the ultimate confirmation of the molecular connectivity and stereochemistry, validating the structural assignments made by other spectroscopic methods.

| Parameter | Information Provided |

| Unit cell dimensions | Size and shape of the repeating unit in the crystal |

| Space group | Symmetry of the crystal lattice |

| Atomic coordinates | Precise 3D position of each atom |

| Bond lengths and angles | Geometric details of the molecule |

| Hydrogen bonding network | Intermolecular interactions in the solid state |

Computational and Theoretical Investigations on 5 Isopropylisoxazol 4 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental in determining the electronic structure and optimized molecular geometry of a compound. For isoxazole (B147169) derivatives, methods like B3LYP with basis sets such as 6-31G* are commonly employed to calculate parameters like bond lengths, bond angles, and dihedral angles. ptfarm.pl These calculations provide a foundational understanding of the molecule's three-dimensional shape and electron distribution. However, specific optimized geometry parameters and electronic structure data for 5-Isopropylisoxazol-4-amine hydrochloride are not available in the reviewed literature.

Potential Energy Surface Analysis and Conformational Studies

Potential Energy Surface (PES) analysis is used to explore the different possible conformations of a molecule and their relative energies. This is crucial for understanding molecular flexibility and identifying the most stable spatial arrangements. For flexible molecules, such as those with rotatable bonds like the isopropyl group in the target compound, conformational searches help identify low-energy conformers that are likely to exist under experimental conditions. nih.gov Studies on other heterocyclic compounds often employ these methods to understand their structural preferences. researchgate.netacs.org No specific PES or conformational analysis studies for this compound were found.

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational methods are instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. For isoxazoles, a common focus is the [3+2] cycloaddition reaction used in their synthesis. researchgate.net Computational examination of these mechanisms helps in understanding regioselectivity and reaction kinetics. rsc.org Research detailing the reaction mechanisms involving this compound, or the analysis of its transition states in specific reactions, is not present in the available literature.

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies, UV-Vis absorption)

Theoretical calculations are frequently used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to calculate NMR chemical shifts, while frequency calculations can predict infrared (IR) and Raman spectra. github.ioresearchgate.net Time-Dependent DFT (TD-DFT) is used for predicting UV-Vis absorption spectra. While there are established protocols for these predictions, github.ionih.gov specific calculated NMR shifts, vibrational frequencies, or UV-Vis absorption maxima for this compound have not been published.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as solvent molecules. nih.govresearchgate.net These simulations are valuable for understanding how a molecule behaves in a realistic, dynamic setting, which is particularly important for predicting its properties in solution. samipubco.com No MD simulation studies focusing on the conformational landscape or dynamic properties of this compound could be located.

Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Fukui Functions, Molecular Electrostatic Potential Maps)

Reactivity descriptors derived from quantum chemical calculations help in predicting the chemical behavior of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to donate or accept electrons, with the energy gap being a measure of chemical reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.net While these analyses are common for novel compounds, specific HOMO-LUMO energies, MEP maps, or Fukui function analyses for this compound are not documented in the searched sources.

Solvent Effects on Reactivity and Structure through Computational Models

The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. researchgate.net These models can predict how a solvent might alter a molecule's conformational preferences, electronic structure, and spectroscopic properties. Studies on how different solvents might affect the structure and reactivity of this compound have not been published.

Emerging Research Avenues and Future Perspectives in 5 Isopropylisoxazol 4 Amine Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that are now being re-evaluated in the context of green chemistry and sustainability. For 5-isopropylisoxazol-4-amine hydrochloride, future research is likely to focus on developing synthetic routes that are not only efficient but also environmentally benign.

Recent studies on the synthesis of related isoxazol-5(4H)-ones have highlighted the use of biodegradable, amine-functionalized cellulose (B213188) as a catalyst in aqueous media. mdpi.comresearchgate.net This approach offers several advantages, including mild reaction conditions, simple workup procedures, and the avoidance of hazardous organic solvents. mdpi.comresearchgate.net Such methodologies could be adapted for the synthesis of this compound, potentially leading to a more sustainable manufacturing process.

Furthermore, the exploration of one-pot, multicomponent reactions presents a promising avenue for enhancing synthetic efficiency. These reactions, which allow for the formation of complex molecules from simple starting materials in a single step, align well with the principles of atom economy and waste reduction. mdpi.com Research into a multicomponent strategy for the synthesis of this compound could significantly streamline its production.

Table 1: Comparison of Potential Synthetic Methodologies for this compound This table is illustrative and based on general findings for the isoxazole class.

| Methodology | Potential Advantages | Potential Challenges |

| Catalysis with Amine-Functionalized Cellulose | Use of a biodegradable catalyst, aqueous reaction medium, mild conditions. mdpi.comresearchgate.net | Catalyst loading and recycling efficiency may need optimization. |

| One-Pot Multicomponent Reaction | High atom economy, reduced waste, simplified procedure. mdpi.com | Identification of suitable starting materials and reaction conditions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scalability of microwave reactors for industrial production. |

| Ultrasound-Promoted Synthesis | Enhanced reaction rates, milder conditions. | Specialized equipment requirements. |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of the isoxazole ring is a key determinant of its utility as a synthetic intermediate. For this compound, a thorough investigation into its reactivity profile could unveil novel transformation pathways, leading to a diverse range of derivatives.

The amino group at the 4-position and the isopropyl group at the 5-position are expected to significantly influence the electronic properties and steric accessibility of the isoxazole ring. Future research could explore reactions that are characteristic of amino-substituted heterocycles, such as diazotization followed by substitution, which would allow for the introduction of a wide array of functional groups at the 4-position.

Additionally, the stability of the isoxazole ring under various reaction conditions, including strongly acidic, basic, and reductive environments, needs to be systematically studied. Understanding the ring-opening and rearrangement reactions of this compound could provide access to unique molecular scaffolds that are not easily accessible through other synthetic routes.

Advanced Functionalization and Derivatization Strategies for Specialized Applications

The development of advanced functionalization and derivatization strategies is crucial for tailoring the properties of this compound for specialized applications. The presence of a primary amino group provides a convenient handle for a wide range of chemical modifications.

N-functionalization of the amino group is a straightforward approach to introduce diverse functionalities. mdpi.com For instance, acylation, alkylation, and sulfonylation reactions could be employed to synthesize a library of amides, secondary/tertiary amines, and sulfonamides, respectively. These derivatives could then be screened for a variety of biological activities or material properties.

Furthermore, leveraging the isoxazole ring as a scaffold for the construction of more complex molecular architectures is a promising direction. This could involve transition metal-catalyzed cross-coupling reactions to introduce aryl or alkyl substituents at specific positions on the isoxazole ring, or the use of the existing functional groups to direct further chemical transformations.

Table 2: Potential Derivatization Strategies for this compound This table is illustrative and based on general findings for the isoxazole class.

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| N-Acylation | Acyl chlorides, Anhydrides | Amides |

| N-Alkylation | Alkyl halides, Reductive amination | Secondary/Tertiary Amines |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Diazotization-Substitution | NaNO₂/HCl, followed by nucleophile | Halogenated, hydroxylated, or cyanated derivatives |

| Cross-Coupling Reactions | Palladium or copper catalysts | Arylated or alkylated isoxazoles |

Integration with Flow Chemistry and Automated Synthesis for Scalability

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. mdpi.comflowchemistrysociety.com For the synthesis of this compound and its derivatives, the integration of flow chemistry and automated synthesis platforms could be transformative.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purities. mit.edu The small reactor volumes inherent in flow systems also enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. An automated flow synthesis platform could enable the rapid optimization of reaction conditions and the on-demand production of this compound. durham.ac.uk

Synergistic Experimental and Computational Approaches for Mechanistic Understanding and Design

The combination of experimental studies and computational modeling provides a powerful tool for gaining a deeper understanding of reaction mechanisms and for the rational design of new molecules and synthetic routes. For this compound, a synergistic approach could accelerate the pace of research and development.

Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. These theoretical insights can help to rationalize observed reactivity patterns and to guide the design of new experiments. Computational studies can also be employed to elucidate the mechanisms of key synthetic transformations, which can aid in the optimization of reaction conditions. nih.gov

In addition to mechanistic studies, computational tools can be used for the in silico design of derivatives of this compound with desired properties. By predicting how different functional groups will affect the molecule's characteristics, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-isopropylisoxazol-4-amine hydrochloride, and how can purity be optimized?

- The compound is typically synthesized via cyclization reactions. A common approach involves reacting hydroxylamine derivatives with β-diketones or β-keto esters under acidic conditions. For example, chlorination of intermediates (e.g., using phosphorus pentachloride) followed by cyclization with ethyl acetoacetate can yield the isoxazole core . Purification often employs recrystallization with solvents like ethanol or acetonitrile to achieve >95% purity. Analytical techniques such as HPLC and melting point analysis are critical for verifying purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- 1H/13C NMR : Proton NMR (δ 1.2–1.4 ppm for isopropyl groups; δ 6.2–6.5 ppm for aromatic protons) and carbon NMR (δ 160–170 ppm for carbonyl carbons) confirm structural integrity .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=N stretching) and ~3400 cm⁻¹ (amine N-H) are diagnostic .

- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion ([M+H]+) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use fume hoods for synthesis and purification due to potential HCl off-gassing. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Storage should be in airtight containers at 2–8°C to prevent hydrolysis . A 100% score on laboratory safety exams (e.g., chemical hygiene plans) is required before experimental work .

Q. How does solubility in polar vs. nonpolar solvents impact experimental design?

- The hydrochloride salt is highly soluble in water and polar aprotic solvents (e.g., DMSO, DMF) but insoluble in hydrocarbons. For reactions requiring nonpolar conditions, freebase conversion (via neutralization with NaOH) may be necessary. Solubility data should guide solvent selection for recrystallization or kinetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Catalyst Screening : Test Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance cyclization efficiency .

- Temperature Gradients : Evaluate yields at 60–100°C to balance reaction rate and byproduct formation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Q. How should contradictory analytical data (e.g., NMR vs. HPLC) be resolved?

- Cross-Validation : Combine NMR with LC-MS to distinguish between isomeric byproducts or degradation compounds. For example, a mismatch in HPLC retention time and NMR integration may indicate co-eluting impurities .

- Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via UPLC. Hydrolysis of the isoxazole ring is a key degradation pathway under alkaline conditions (pH > 9) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life at standard storage conditions (2–8°C, pH 4–6) .

Q. Can computational methods predict the compound’s reactivity or biological activity?

- DFT Calculations : Model the electrophilic substitution behavior of the isoxazole ring using Gaussian09 at the B3LYP/6-31G* level. Predict sites for functionalization (e.g., nitration at C-3) .

- Molecular Docking : Screen against enzyme targets (e.g., COX-2) using AutoDock Vina to hypothesize anti-inflammatory activity, guided by structural analogs .

Q. How can researchers design assays to evaluate the compound’s bioactivity?

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ determination via dose-response curves .

- Cell Viability Studies : Apply MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity. Compare results with positive controls (e.g., doxorubicin) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.